molecular formula C17H23NO5 B8259217 (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Cat. No.: B8259217
M. Wt: 321.4 g/mol
InChI Key: SVNBWXKERBVPHY-CQSZACIVSA-N
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Description

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to an oxazepane ring. The tert-butoxycarbonyl group provides steric hindrance and stability, making this compound significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid typically involves multiple steps:

    Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate amino alcohols with dihaloalkanes under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment to Benzoic Acid: The final step involves coupling the oxazepane derivative with benzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods often employ continuous flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method enhances the reaction efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Deprotected amines or carboxylic acids.

Scientific Research Applications

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)acetic acid
  • (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)propanoic acid
  • (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)butanoic acid

Uniqueness

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties and reactivity compared to its acetic, propanoic, and butanoic acid analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-6-10-22-14(11-18)12-7-4-5-8-13(12)15(19)20/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNBWXKERBVPHY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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